molecular formula C13H17NO3 B179209 (2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 127172-22-9

(2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No. B179209
M. Wt: 235.28 g/mol
InChI Key: SUPCYQIUOSDKPA-BQYQJAHWSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO3/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4/h5-9H,1-4H3/b8-7+ . This indicates the connectivity and stereochemical configuration of the atoms in the molecule .


Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

  • Nonlinear Optical Properties : Henari & Asiri (2011) investigated the nonlinear refractive index and nonlinear absorption coefficient of this compound. They found promising applications in optical limiting and optical devices in low power regimes (Henari & Asiri, 2011).

  • Chemical Synthesis and Characterization : Tayade & Waghmare (2016) focused on the synthesis and characterization of various derivatives of this compound. Their work contributes to the understanding of its chemical properties and potential applications (Tayade & Waghmare, 2016).

  • Anticancer Activity : Bhat et al. (2022) synthesized dihydropyrimidinone derivatives from this compound and evaluated their anti-cancer activity. They observed significant anticancer activity, especially in compound 9, against the HepG2 cancer cell line (Bhat et al., 2022).

  • Proton Acceptance Capacity : Pleier et al. (2003) studied the proton acceptance capacity of carbonyl units in 1-aryl-3-(dimethylamino)prop-2-en-1-ones, including this compound. Their work provides insights into the intra- and intermolecular hydrogen bonds formed by these species (Pleier et al., 2003).

  • Solubility Study : Song et al. (2019) conducted a solubility study of this compound in various solvents. Their findings contribute to the understanding of its physical and chemical behavior in different solvent environments (Song et al., 2019).

  • Ultrasonic-Assisted Synthesis and Nonlinear Optical Property : Razvi et al. (2019) explored the ultrasonic-assisted synthesis and nonlinear optical properties of derivatives of this compound. Their research indicates its potential for use in optical technologies (Razvi et al., 2019).

  • Antioxidant Activity : Sulpizio et al. (2016) synthesized and tested derivatives for their antioxidant activity. They found that aminochalcone carrying hydroxyl functionalities exhibits stronger antioxidant activity than other derivatives (Sulpizio et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound are not available in the retrieved data, chalcones and their derivatives are a subject of ongoing research due to their diverse biological activities . Further studies could explore its potential applications in medicinal chemistry.

properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4/h5-9H,1-4H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPCYQIUOSDKPA-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363224
Record name (2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one

CAS RN

127172-22-9
Record name (2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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